![molecular formula C16H16N4O5 B14896789 methyl 2-[4,7-dimethyl-2-oxo-5-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetate](/img/structure/B14896789.png)
methyl 2-[4,7-dimethyl-2-oxo-5-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[4,7-dimethyl-2-oxo-5-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetate is a complex organic compound with a molecular formula of C16H16N4O5. This compound belongs to the class of chromen derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Métodos De Preparación
The synthesis of methyl 2-[4,7-dimethyl-2-oxo-5-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetate involves multiple steps. One common method is the multicomponent condensation reaction. This method typically involves the reaction of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum’s acid in the presence of a suitable solvent like acetonitrile (MeCN). The reaction proceeds in two steps: the initial interaction of the starting materials and the final formation of the desired product in acidic media .
Análisis De Reacciones Químicas
Methyl 2-[4,7-dimethyl-2-oxo-5-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an active photosensitizer in psoralen and UVA (PUVA) therapy, which is used to treat various skin diseases. Additionally, it has been studied for its potential anti-inflammatory, anticancer, and antimicrobial properties .
Mecanismo De Acción
The mechanism of action of methyl 2-[4,7-dimethyl-2-oxo-5-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetate involves its interaction with specific molecular targets and pathways. For instance, as a photosensitizer, it absorbs light and transfers the energy to molecular oxygen, generating reactive oxygen species (ROS) that can damage cellular components and kill targeted cells. This mechanism is particularly useful in PUVA therapy for skin diseases .
Comparación Con Compuestos Similares
Methyl 2-[4,7-dimethyl-2-oxo-5-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetate can be compared with other similar compounds such as methyl [4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate and methyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate. These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activities .
Propiedades
Fórmula molecular |
C16H16N4O5 |
|---|---|
Peso molecular |
344.32 g/mol |
Nombre IUPAC |
methyl 2-[4,7-dimethyl-2-oxo-5-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetate |
InChI |
InChI=1S/C16H16N4O5/c1-8-4-11(24-7-13-17-19-20-18-13)15-9(2)10(6-14(21)23-3)16(22)25-12(15)5-8/h4-5H,6-7H2,1-3H3,(H,17,18,19,20) |
Clave InChI |
PPUBQGVLSBQZDL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)OC)C)C(=C1)OCC3=NNN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



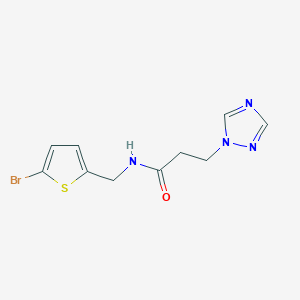

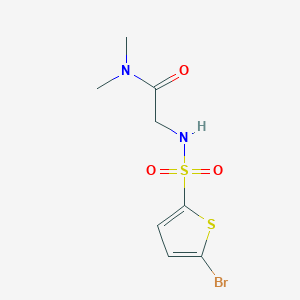
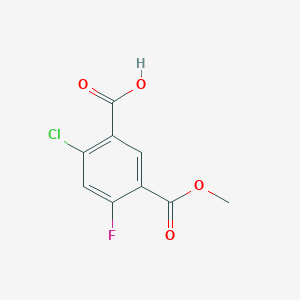
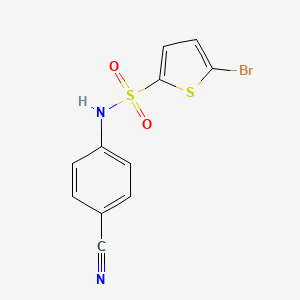
![bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane](/img/structure/B14896750.png)
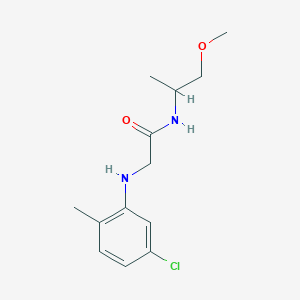


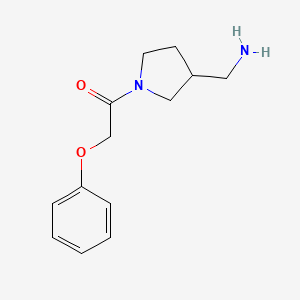
![2-(Imidazo[2,1-b]thiazol-6-yl)-N-(4h-1,2,4-triazol-3-yl)acetamide](/img/structure/B14896773.png)


